molecular formula C17H16N2O B13937426 1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one CAS No. 62216-57-3

1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one

Cat. No.: B13937426
CAS No.: 62216-57-3
M. Wt: 264.32 g/mol
InChI Key: ZTKHNPJNKUGXLL-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one: is a heterocyclic compound belonging to the imidazolone family. This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the imidazolone ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one can be synthesized through several methods. One common approach involves the cyclization of N,N’-dibenzylurea with glyoxal in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods: Industrial production of this compound often involves optimizing the synthetic route to ensure high yield and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazolones, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 1,3-dibenzyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 1,3-Dibenzyl-1,3-dihydro-2H-imidazol-2-one stands out due to the presence of benzyl groups, which enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets. This makes it a valuable compound in drug design and material science .

Properties

CAS No.

62216-57-3

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

1,3-dibenzylimidazol-2-one

InChI

InChI=1S/C17H16N2O/c20-17-18(13-15-7-3-1-4-8-15)11-12-19(17)14-16-9-5-2-6-10-16/h1-12H,13-14H2

InChI Key

ZTKHNPJNKUGXLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CN(C2=O)CC3=CC=CC=C3

Origin of Product

United States

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